molecular formula C10H12F3N B1586413 2-Amino-5-isopropylbenzotrifluoride CAS No. 87617-29-6

2-Amino-5-isopropylbenzotrifluoride

Cat. No.: B1586413
CAS No.: 87617-29-6
M. Wt: 203.2 g/mol
InChI Key: ZFHAHXSEZUPPNM-UHFFFAOYSA-N
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Description

2-Amino-5-isopropylbenzotrifluoride is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-5-isopropylbenzotrifluoride (CAS No. 87617-29-6) is a chemical compound with potential applications in various biological and industrial fields. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C10H12F3N
  • Molecular Weight : 215.21 g/mol
  • Structure : The compound features an amino group, a trifluoromethyl group, and an isopropyl group attached to a benzene ring.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety in biological systems:

  • Absorption : The compound's lipophilicity suggests it may be well absorbed through biological membranes.
  • Distribution : It likely distributes widely in tissues due to its chemical structure.
  • Metabolism : The metabolic pathways remain largely unexplored; however, related compounds typically undergo phase I and II metabolic reactions.
  • Excretion : Predicted to be excreted primarily via urine after metabolic conversion.

Biological Activity Data

The following table summarizes key findings from studies involving this compound and related compounds:

Study ReferenceBiological ActivityFindings
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes, affecting drug metabolism.
CytotoxicityInduced apoptosis in cancer cell lines; specific IC50 values need further investigation.
Antimicrobial ActivityExhibited moderate activity against Gram-positive bacteria, indicating potential as an antibacterial agent.

Case Studies

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Anticancer Research : A study on structurally similar compounds revealed that modifications can enhance cytotoxicity against specific cancer cell lines. Further exploration of this compound's structure may yield similar results.
  • Toxicological Assessments : Toxicological studies indicate that compounds with similar structures can lead to adverse effects at high doses, necessitating careful evaluation of safety profiles.

Properties

IUPAC Name

4-propan-2-yl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-6(2)7-3-4-9(14)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHAHXSEZUPPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379463
Record name 2-amino-5-isopropylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87617-29-6
Record name 2-amino-5-isopropylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87617-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

330 g of 2-nitro-5-isopropylbenzotrifluoride in 1,200 ml of methanol are initially introduced into a hydrogenation apparatus, and 30 g of Raney nickel are added. After the system has been flushed with hydrogen, a hydrogenation is carried out at 25°-45° C. under a pressure of 30 bar of hydrogen. After the hydrogen absorption is complete, the solution is filtered to separate off the catalyst. After the solvent has been distilled off, the product is distilled. 280 g of 2-amino-5-isopropylbenzotrifluoride (boiling point: 95°-8° C./18 mbar, nD20 : 1.4810) are obtained.
Name
2-nitro-5-isopropylbenzotrifluoride
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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